molecular formula C22H22N6 B6477468 4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 2640818-34-2

4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B6477468
CAS No.: 2640818-34-2
M. Wt: 370.4 g/mol
InChI Key: BNUBAYDNJROBTJ-UHFFFAOYSA-N
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Description

4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a naphthalen-2-ylmethyl group on the piperazine ring and a 1H-pyrazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Substitution Reactions: The naphthalen-2-ylmethyl group is introduced via a nucleophilic substitution reaction, where a naphthalen-2-ylmethyl halide reacts with the piperazine ring.

    Pyrazole Introduction: The 1H-pyrazol-1-yl group is typically introduced through a cyclization reaction involving hydrazine and a 1,3-diketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, leading to the saturation of double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially if electron-withdrawing groups are present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Potential as Anticancer Agents:
Research indicates that compounds with similar structures have shown promise in inhibiting nucleoside transporters, which are crucial in cancer cell metabolism. For instance, studies on related compounds have demonstrated their ability to inhibit human equilibrative nucleoside transporters (ENTs), suggesting that 4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine could be explored for similar effects in cancer therapy .

Neuropharmacological Potential:
The compound may also exhibit neuroprotective properties. Its structural analogs have been investigated for their potential in treating neurodegenerative diseases such as Parkinson's disease. The inhibition of specific receptors involved in neurotransmission could lead to the development of multifunctional drugs targeting these conditions .

Compound NameTargetMechanismReference
FPMINTENT1/ENT2Inhibition of nucleoside transport
PramipexoleD2/D3 ReceptorsDopamine receptor agonism
Compound XCFTRChloride channel modulation

Research Case Studies

Case Study 1: Inhibition of Nucleoside Transporters
A study investigated the efficacy of similar piperazine derivatives in inhibiting ENT1 and ENT2 transporters, which play a significant role in cellular adenosine regulation. The findings suggested that modifications to the piperazine ring can enhance selectivity and potency against these targets, providing a pathway for further development of the naphthalene-substituted pyrimidine derivative .

Case Study 2: Neuroprotective Effects
Another investigation focused on the synthesis and evaluation of related compounds for their neuroprotective effects in models of Parkinson's disease. The study highlighted the importance of structural features in modulating receptor activity, paving the way for new therapeutic agents derived from this chemical class .

Mechanism of Action

The mechanism of action of 4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound binds to these targets, modulating their activity and thereby influencing cellular pathways. For instance, it may inhibit certain enzymes or block receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine
  • 4-{4-[(benzyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine

Uniqueness

4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine is unique due to the presence of the naphthalen-2-ylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in drug discovery and development.

Biological Activity

The compound 4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Structural Features

The compound features a pyrimidine core substituted with both a pyrazole and a piperazine moiety, along with a naphthalene group. These structural elements suggest potential interactions with various biological targets, making it a candidate for further research into its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including compounds similar to this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. In vitro assays revealed that derivatives exhibited IC50 values ranging from 5.02 to 6.6 µM against breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cell lines .

Anti-inflammatory and Antioxidant Properties

Pyrimidine derivatives are also noted for their anti-inflammatory and antioxidant activities. The incorporation of pyrazole rings has been associated with enhanced antioxidant effects, which can mitigate oxidative stress in cellular environments . Such properties are critical in the development of treatments for diseases characterized by inflammation and oxidative damage.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar pyrimidine derivatives have demonstrated efficacy against various bacterial strains, indicating that this compound may also possess antibacterial or antifungal activities .

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of key enzymes involved in tumor progression and inflammation, such as dihydrofolate reductase and glucosidase .
  • Molecular Docking Studies : Computational studies have shown that these compounds can effectively bind to target proteins, suggesting a rational basis for their observed biological activities .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on Antitubercular Activity : A series of substituted pyrimidines were synthesized and tested against Mycobacterium tuberculosis, revealing significant inhibitory concentrations (IC90s) ranging from 3.73 to 40.32 µM .
CompoundIC50 (µM)Target
Compound 6e40.32Mycobacterium tuberculosis
Compound 4g5.10MCF-7 Cancer Cells
Compound 92.18HepG2 Cancer Cells

Properties

IUPAC Name

4-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6/c1-2-5-20-14-18(6-7-19(20)4-1)16-26-10-12-27(13-11-26)21-15-22(24-17-23-21)28-9-3-8-25-28/h1-9,14-15,17H,10-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUBAYDNJROBTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C4=NC=NC(=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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